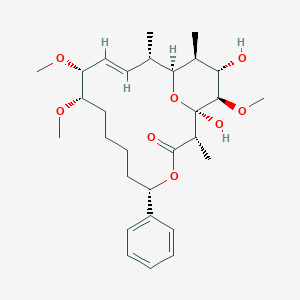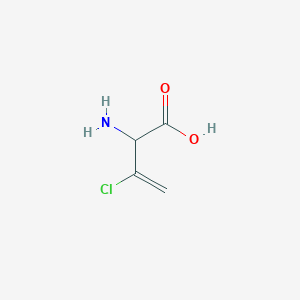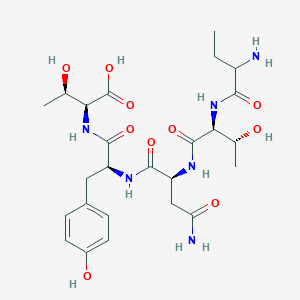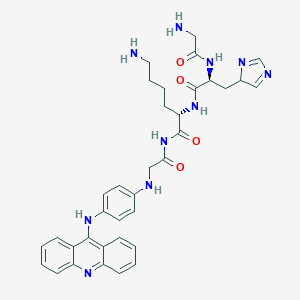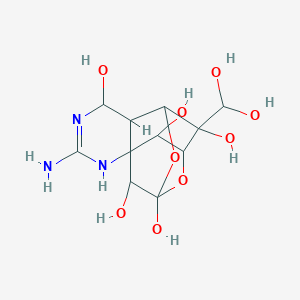
11-Oxotetrodotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxotetrodotoxin (11-OTX) is a potent neurotoxin that is found in the pufferfish, a delicacy in many Asian countries. This toxin is known to be 100 times more potent than morphine and is highly lethal. Despite its toxicity, 11-OTX has been the focus of scientific research due to its unique properties and potential applications.
Mechanism Of Action
11-Oxotetrodotoxin exerts its toxic effects by blocking voltage-gated sodium channels in nerve cells. This results in the inhibition of nerve impulses, leading to paralysis and death. The toxin has a high affinity for these channels, making it a potent neurotoxin.
Biochemical And Physiological Effects
The biochemical and physiological effects of 11-Oxotetrodotoxin are well documented. The toxin has been shown to cause respiratory failure, cardiac arrest, and paralysis. It also affects the central nervous system, leading to seizures and coma.
Advantages And Limitations For Lab Experiments
The advantages of using 11-Oxotetrodotoxin in laboratory experiments are its potency and specificity. It allows researchers to study the function of ion channels in the nervous system with high precision. However, the limitations of using 11-Oxotetrodotoxin are its toxicity and the difficulty in handling and synthesizing the toxin.
Future Directions
There are several future directions for the study of 11-Oxotetrodotoxin. One potential application is the development of new drugs for the treatment of neurological disorders. Another direction is the study of the toxin's effects on ion channels in other systems, such as the cardiovascular system. Additionally, the synthesis of 11-Oxotetrodotoxin analogs may lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 11-Oxotetrodotoxin is a potent neurotoxin that has been extensively studied for its unique properties and potential applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. The future directions for the study of 11-Oxotetrodotoxin are promising and may lead to the development of new drugs and the discovery of new compounds with unique properties.
Synthesis Methods
The synthesis of 11-Oxotetrodotoxin is complex and involves several steps. The first step is the extraction of the toxin from the pufferfish. The extracted toxin is then purified using various chromatography techniques. The final step involves the synthesis of the toxin in the laboratory using various chemical reactions.
Scientific Research Applications
11-Oxotetrodotoxin has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the nervous system. It has also been used to study the role of neurotransmitters in the body. Additionally, 11-Oxotetrodotoxin has been used to develop new drugs for the treatment of various neurological disorders.
properties
CAS RN |
123665-88-3 |
|---|---|
Product Name |
11-Oxotetrodotoxin |
Molecular Formula |
C6H3Cl2FN2O |
Molecular Weight |
335.27 g/mol |
IUPAC Name |
3-amino-14-(dihydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O9/c12-8-13-5(16)1-3-10(20,7(18)19)4-2(15)9(1,14-8)6(17)11(21,22-3)23-4/h1-7,15-21H,(H3,12,13,14) |
InChI Key |
FPIMGHUQQSRSTB-UHFFFAOYSA-N |
SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
Canonical SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
synonyms |
11-oxo-tetrodotoxin 11-oxo-TTX 11-oxotetrodotoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



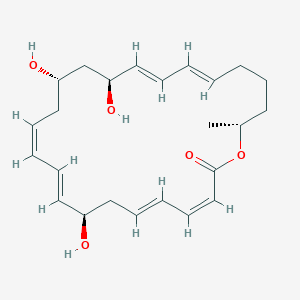
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)
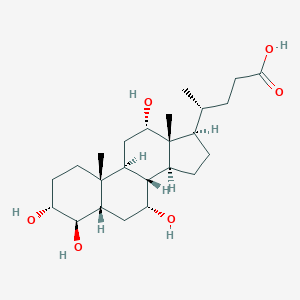
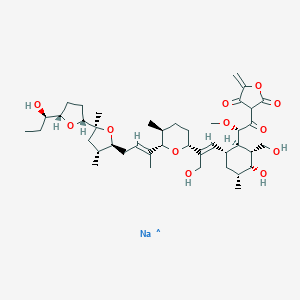


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)
